
2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 2-position and a methyl(undec-10-en-1-yl)amino group at the 4-position, along with a hydroxyl group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the methyl(undec-10-en-1-yl)amino group can be added through nucleophilic substitution reactions. The hydroxyl group at the 8-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
科学研究应用
2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in drug discovery and development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolin-8-ol: A simpler derivative with a hydroxyl group at the 8-position.
Uniqueness
2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl(undec-10-en-1-yl)amino group at the 4-position and the hydroxyl group at the 8-position differentiates it from other quinoline derivatives, potentially leading to unique interactions and activities.
属性
CAS 编号 |
88484-71-3 |
|---|---|
分子式 |
C22H32N2O |
分子量 |
340.5 g/mol |
IUPAC 名称 |
2-methyl-4-[methyl(undec-10-enyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C22H32N2O/c1-4-5-6-7-8-9-10-11-12-16-24(3)20-17-18(2)23-22-19(20)14-13-15-21(22)25/h4,13-15,17,25H,1,5-12,16H2,2-3H3 |
InChI 键 |
DORJPMOBGODTEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)N(C)CCCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
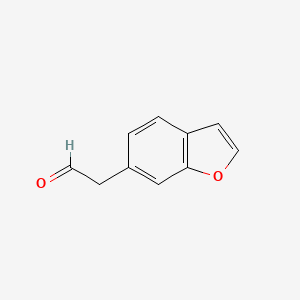
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
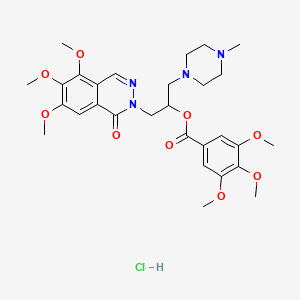
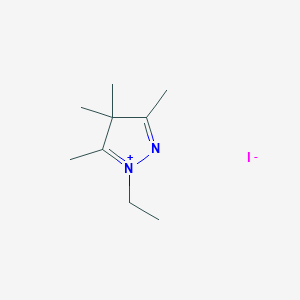

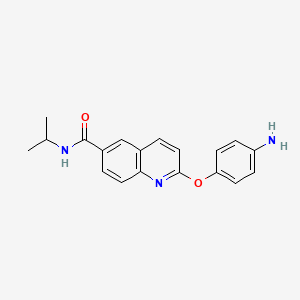
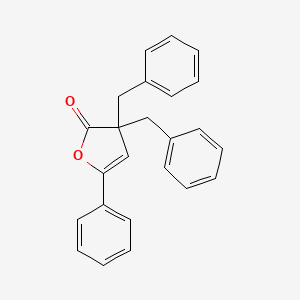
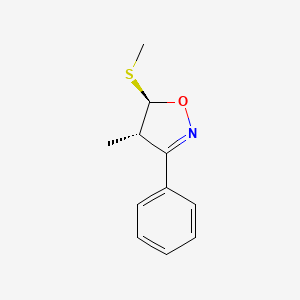
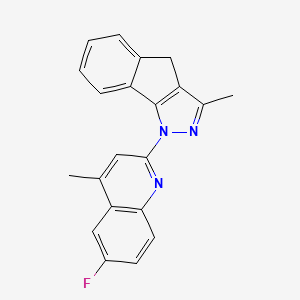
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

